molecular formula C19H17BrN2O3 B2797408 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 479037-93-9

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No. B2797408
CAS RN: 479037-93-9
M. Wt: 401.26
InChI Key: ZTRCPIOBBNFJPA-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17BrN2O3 and its molecular weight is 401.26. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of synthetic chemistry often focuses on the development of novel compounds with potential therapeutic applications. Compounds similar to "(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide" have been synthesized and analyzed for their chemical properties, which are crucial in drug design and development. For instance, the study of the metabolism of psychoactive substances and the synthesis of complex molecules with specific functional groups can provide valuable insights into the behavior of similar compounds within biological systems (Kanamori et al., 2002).

Biological Activity and Drug Development

Compounds with structures similar to the queried molecule have been evaluated for various biological activities, including their potential as antitumor agents, enzyme inhibitors, and antimicrobial substances. For example, analogs of active metabolites of certain drugs have been studied for their ability to inhibit specific enzymes or for their antiproliferative effects against cancer cells (Ghosh et al., 1999). These studies are fundamental in identifying new therapeutic targets and developing drugs with improved efficacy and safety profiles.

Material Science and Polymerization

Research on the synthesis and polymerization kinetics of small molecules and polymers can lead to the development of new materials with unique properties. Studies on the catalytic activity of metal complexes in the polymerization of lactides and caprolactones, for instance, contribute to the field of biodegradable polymers, which have numerous applications in medical devices, packaging, and environmental sustainability (Munzeiwa et al., 2017).

Molecular Structure Analysis

Understanding the molecular structure of compounds is crucial for elucidating their potential interactions and mechanisms of action. Structural analyses, including X-ray diffraction studies, provide insights into the arrangement of atoms within a molecule and how this structure influences its chemical reactivity and biological activity. Such information is invaluable in the rational design of molecules with desired properties (Johnson et al., 2006).

properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-11-5-4-6-12(2)17(11)22-19(24)14(10-21)7-13-8-15(20)18(23)16(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRCPIOBBNFJPA-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

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